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Compound of Interest

Compound Name: 5-(Thiophen-2-yl)nicotinaldehyde

Cat. No.: B1365225 Get Quote

CAS Number: 342601-29-0

This technical guide provides a comprehensive overview of 5-(Thiophen-2-
yl)nicotinaldehyde, a key building block in medicinal chemistry and materials science. The

document is intended for researchers, scientists, and drug development professionals, offering

detailed information on its chemical properties, synthesis, and potential biological applications.

Chemical Identity and Properties
5-(Thiophen-2-yl)nicotinaldehyde is a bi-heterocyclic compound featuring a thiophene ring

linked to a pyridine ring, with an aldehyde functional group. This unique structure imparts a

range of chemical reactivities and potential for derivatization.

Table 1: Physicochemical Properties of 5-(Thiophen-2-yl)nicotinaldehyde

Property Value Source

CAS Number 342601-29-0 [1]

Molecular Formula C₁₀H₇NOS [1]

Molecular Weight 189.24 g/mol [1]

Appearance Predicted to be a solid -

Purity Typically available at ≥95% [1]
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Table 2: Predicted Spectroscopic Data for 5-(Thiophen-2-yl)nicotinaldehyde

Spectroscopy
Predicted Chemical Shifts (δ) / Peaks
(cm⁻¹)

¹H NMR

Aldehyde proton: 9.8-10.2 ppm (singlet)Pyridine

H-2: 8.9-9.1 ppm (doublet)Pyridine H-4: 8.2-8.4

ppm (doublet)Pyridine H-6: 8.7-8.9 ppm

(singlet)Thiophene H-3': 7.2-7.4 ppm (doublet of

doublets)Thiophene H-4': 7.1-7.2 ppm (doublet

of doublets)Thiophene H-5': 7.5-7.7 ppm

(doublet of doublets)

¹³C NMR

Aldehyde C=O: 190-193 ppmPyridine C-2: 151-

154 ppmPyridine C-3: 135-138 ppmPyridine C-

4: 120-123 ppmPyridine C-5: 138-141

ppmPyridine C-6: 153-156 ppmThiophene C-2':

142-145 ppmThiophene C-3': 127-130

ppmThiophene C-4': 128-131 ppmThiophene C-

5': 126-129 ppm

Infrared (IR)

C=O stretch (aldehyde): 1690-1715 cm⁻¹C=C

stretch (aromatic): 1550-1600 cm⁻¹C-H stretch

(aromatic): 3000-3100 cm⁻¹

Mass Spectrometry (MS) [M]+ at m/z 189

Note: The spectroscopic data presented is predicted and should be confirmed by experimental

analysis.

Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde
The primary synthetic route to 5-(Thiophen-2-yl)nicotinaldehyde is through a palladium-

catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. This reaction

forms the crucial carbon-carbon bond between the pyridine and thiophene rings.
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Diagram 1: Suzuki-Miyaura Coupling for Synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for similar bi-aryl

couplings.[2][3][4][5] Optimization of reaction conditions may be necessary for optimal yield and

purity.

Materials:

5-Bromonicotinaldehyde

Thiophene-2-boronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

1,4-Dioxane

Water

Ethyl acetate
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Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-

bromonicotinaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate

(2.0 eq).

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

Add a 4:1 mixture of 1,4-dioxane and water.

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., hexane/ethyl acetate gradient) to afford 5-(Thiophen-2-yl)nicotinaldehyde.

Chemical Reactivity
The aldehyde group and the two aromatic rings in 5-(Thiophen-2-yl)nicotinaldehyde provide

multiple sites for chemical modification.
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Diagram 2: Key Reactions of the Aldehyde Group.

Oxidation of the Aldehyde Group
The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-(thiophen-2-

yl)nicotinic acid.[1] This derivative serves as a precursor for the synthesis of amides and esters,

expanding the chemical space for drug discovery.

Experimental Protocol: Oxidation to Carboxylic Acid

Materials:

5-(Thiophen-2-yl)nicotinaldehyde

Potassium permanganate (KMnO₄)

Acetone

Water

Sodium bisulfite (NaHSO₃)

Hydrochloric acid (HCl)
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Procedure:

Dissolve 5-(Thiophen-2-yl)nicotinaldehyde in acetone in a round-bottom flask.

Slowly add a solution of potassium permanganate in water to the stirred solution at 0 °C.

Allow the reaction to warm to room temperature and stir until the purple color disappears.

Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese

dioxide precipitate dissolves.

Acidify the solution with hydrochloric acid to precipitate the carboxylic acid.

Filter the precipitate, wash with cold water, and dry to obtain 5-(thiophen-2-yl)nicotinic acid.

Reduction of the Aldehyde Group
The aldehyde can be selectively reduced to the corresponding primary alcohol, [5-(thiophen-2-

yl)pyridin-3-yl]methanol, using mild reducing agents like sodium borohydride.[1] This alcohol

can be used in further synthetic modifications.

Biological Significance and Potential Applications
While 5-(Thiophen-2-yl)nicotinaldehyde itself is primarily a synthetic intermediate, its

derivatives have shown significant promise in medicinal chemistry. The thiophene and pyridine

moieties are present in numerous biologically active compounds.

Antimicrobial Activity
Derivatives of thiophene and pyridine are known to possess a broad spectrum of antimicrobial

activities.[6][7][8][9][10] The proposed mechanisms of action for similar compounds include:

Membrane Disruption: The lipophilic nature of the thiophene ring can facilitate interaction

with and disruption of the bacterial cell membrane, leading to increased permeability and cell

death.[6][8]

Enzyme Inhibition: Thiophene-containing molecules have been shown to inhibit essential

bacterial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide
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synthesis.[11][12]
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Diagram 3: Potential Antimicrobial Mechanisms of Action.

Anticancer Activity
Numerous studies have reported the anticancer potential of compounds containing thiophene

and pyridine rings.[11][12][13][14] Derivatives of 5-(Thiophen-2-yl)-1,3,4-thiadiazole, which can

be synthesized from thiophene-2-carbohydrazonoyl chloride, have demonstrated cytotoxicity

against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines.[11][12]

Molecular docking studies suggest that these compounds may act by inhibiting dihydrofolate

reductase (DHFR), an enzyme involved in cell proliferation.[11][12]

Table 3: Reported Biological Activities of Related Thiophene-Pyridine Derivatives
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Activity Target/Mechanism
Cell
Lines/Organisms

Reference

Antimicrobial

Bacterial membrane

disruption, Enzyme

inhibition

Gram-negative

bacteria (e.g., A.

baumannii, E. coli)

[6][8]

Anticancer

Dihydrofolate

reductase (DHFR)

inhibition

HepG-2 (liver cancer),

A-549 (lung cancer)
[11][12]

Fungicidal Not specified
Cucumber downy

mildew
[15][16]

Conclusion
5-(Thiophen-2-yl)nicotinaldehyde is a valuable and versatile building block in organic

synthesis. Its straightforward preparation via Suzuki-Miyaura coupling and the reactivity of its

aldehyde group allow for the generation of a diverse library of derivatives. The established

antimicrobial and anticancer activities of related thiophene and pyridine compounds highlight

the potential of this scaffold in the development of novel therapeutic agents. Further research

into the synthesis and biological evaluation of derivatives of 5-(Thiophen-2-
yl)nicotinaldehyde is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 5-(Thiophen-2-yl)nicotinaldehyde | 342601-29-0 | Benchchem [benchchem.com]

2. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and
furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1412797/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11368766/
https://pubmed.ncbi.nlm.nih.gov/29881258/
https://www.researchgate.net/publication/325443860_5-Thiophen-2-yl-134-thiadiazole_derivatives_synthesis_molecular_docking_and_in_vitro_cytotoxicity_evaluation_as_potential_anticancer_agents
https://www.mdpi.com/1420-3049/27/24/8700
https://pubmed.ncbi.nlm.nih.gov/36557835/
https://www.benchchem.com/product/b1365225?utm_src=pdf-body
https://www.benchchem.com/product/b1365225?utm_src=pdf-body
https://www.benchchem.com/product/b1365225?utm_src=pdf-body
https://www.benchchem.com/product/b1365225?utm_src=pdf-custom-synthesis
https://www.benchchem.com/zh/product/b1365225
https://pubmed.ncbi.nlm.nih.gov/18355081/
https://pubmed.ncbi.nlm.nih.gov/18355081/
https://www.researchgate.net/publication/340945891_Br_vs_TsO_Chemoselective_Suzuki-Miyaura_Cross-Coupling_Reaction_on_Nicotinaldehyde_Moiety_for_the_Preparation_of_235-Trisubstituted_Pyridines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles
- PMC [pmc.ncbi.nlm.nih.gov]

5. mdpi.com [mdpi.com]

6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-
resistant Gram negative-bacteria [frontiersin.org]

7. researchgate.net [researchgate.net]

8. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant
Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

9. lupinepublishers.com [lupinepublishers.com]

10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC
[pmc.ncbi.nlm.nih.gov]

11. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro
cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer
Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

14. mdpi.com [mdpi.com]

15. mdpi.com [mdpi.com]

16. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to 5-(Thiophen-2-
yl)nicotinaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1365225#5-thiophen-2-yl-nicotinaldehyde-cas-
number-342601-29-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2748766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748766/
https://www.mdpi.com/1420-3049/18/12/14711
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1412797/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1412797/full
https://www.researchgate.net/publication/378210266_Novel_biologically_active_pyridine_derivatives_Synthesis_structure_characterization_in_vitro_antimicrobial_evaluation_and_structure-activity_relationship
https://pmc.ncbi.nlm.nih.gov/articles/PMC11368766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11368766/
https://lupinepublishers.com/drug-designing-journal/fulltext/synthesis-and-antibacterial-evaluation-of-some-new-pyrimidine-pyridine-and-thiophene-derivatives.ID.000177.php
https://pmc.ncbi.nlm.nih.gov/articles/PMC9147400/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9147400/
https://pubmed.ncbi.nlm.nih.gov/29881258/
https://pubmed.ncbi.nlm.nih.gov/29881258/
https://www.researchgate.net/publication/325443860_5-Thiophen-2-yl-134-thiadiazole_derivatives_synthesis_molecular_docking_and_in_vitro_cytotoxicity_evaluation_as_potential_anticancer_agents
https://pmc.ncbi.nlm.nih.gov/articles/PMC10886690/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10886690/
https://www.mdpi.com/1424-8247/18/11/1598
https://www.mdpi.com/1420-3049/27/24/8700
https://pubmed.ncbi.nlm.nih.gov/36557835/
https://pubmed.ncbi.nlm.nih.gov/36557835/
https://www.benchchem.com/product/b1365225#5-thiophen-2-yl-nicotinaldehyde-cas-number-342601-29-0
https://www.benchchem.com/product/b1365225#5-thiophen-2-yl-nicotinaldehyde-cas-number-342601-29-0
https://www.benchchem.com/product/b1365225#5-thiophen-2-yl-nicotinaldehyde-cas-number-342601-29-0
https://www.benchchem.com/product/b1365225#5-thiophen-2-yl-nicotinaldehyde-cas-number-342601-29-0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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